1H-Benzimidazole-5-sulfonic acid
Overview
Description
1H-Benzimidazole-5-sulfonic acid, also known as phenylbenzimidazole sulfonic acid or ensulizole, is a common sunscreen agent . It is primarily a UVB protecting agent providing only minimal UVA protection . The free acid is poorly soluble in water, so it is only used as its soluble salts .
Synthesis Analysis
Benzimidazole derivatives have been synthesized through various methods. For instance, aminomethylation of benzimidazole derivative with different secondary amines has been performed to synthesize novel Mannich bases . Another method involves the reduction of 2-nitro-4-methylacetanilide .
Molecular Structure Analysis
The molecular structure of 1H-Benzimidazole-5-sulfonic acid is based on structures generated from information available in ECHA’s databases . The molecular formula is C13H10N2O3S .
Chemical Reactions Analysis
Benzimidazole derivatives have shown a wide range of pharmacological properties . The addition of cyano or carboxyl group at the 5-position of the benzimidazole nucleus was responsible for exhibiting medium to high potency against several free radicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Benzimidazole-5-sulfonic acid are available in the ECHA databases . The molecular weight is 274.29 g·mol−1 .
Scientific Research Applications
Synthesis and Properties of Polymers
- Polyimide Synthesis : A diamine monomer containing benzimidazole-5-sulfonic acid was synthesized for the production of polynaphthalimides. These polymers demonstrated improved solubility in polar organic solvents and exhibited good mechanical properties, making them useful in various industrial applications (Alvarez-Gallego et al., 2007).
Analytical Chemistry
- Selective Detection of Organic Sulfonic Acids and Metal Ions : Benzimidazole derivatives have been used for the selective detection of organic sulfonic acids and certain metal ions. This specificity is useful in analytical chemistry for detecting and distinguishing these compounds (Ghosh et al., 2010).
Material Science
- Conducting Membranes for Fuel Cells : Sulfonated polyimides containing benzimidazole groups have been synthesized and found to be effective as proton conducting membranes in fuel cells. These materials show promise for applications in energy conversion and storage (Ng et al., 2010).
Chemical Synthesis
- Reactions with Chlorosulfonic Acid : The reaction of benzimidazole and its derivatives with chlorosulfonic acid has been explored, providing insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Sayapin et al., 1970).
Photoluminescence Properties
- Layered Europium Hydroxide Composites : Benzimidazole-5-carboxylic acid has been used to create layered europium hydroxide composites, exhibiting novel luminescence properties. This has implications for the development of new luminescent materials (Gu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3H-benzimidazole-5-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-13(11,12)5-1-2-6-7(3-5)9-4-8-6/h1-4H,(H,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLKZBRLFFGAQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325839 | |
Record name | 1H-Benzimidazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-5-sulfonic acid | |
CAS RN |
27503-78-2 | |
Record name | 1H-Benzimidazole-6-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27503-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 519856 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027503782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzimidazolesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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